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molecular formula C15H17N3O4 B2525000 Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate CAS No. 288251-84-3

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate

Cat. No. B2525000
M. Wt: 303.318
InChI Key: AAWOWAKNYZULEN-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

2-Chloro-5-nitrobenzonitrile (10 g), ethyl isonipecotate (60 g) and silver nitrate (11.1 g) were stirred at 120° C. for 3 h. The reaction mixture was cooled to room temperature and the solid was filtered off. To the filtrate was added dilute hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous diisopropyl ether to give ethyl 1-(4-nitro-2-cyanophenyl)piperidin-4-ylcarboxylate (17.1 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH:13]1[CH2:23][CH2:22][CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:15][CH2:14]1>[N+]([O-])([O-])=O.[Ag+]>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([N:13]2[CH2:23][CH2:22][CH:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:15][CH2:14]2)=[C:3]([C:4]#[N:5])[CH:6]=1)([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
60 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
11.1 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered off
ADDITION
Type
ADDITION
Details
To the filtrate was added dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Diisopropyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from hydrous diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1CCC(CC1)C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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